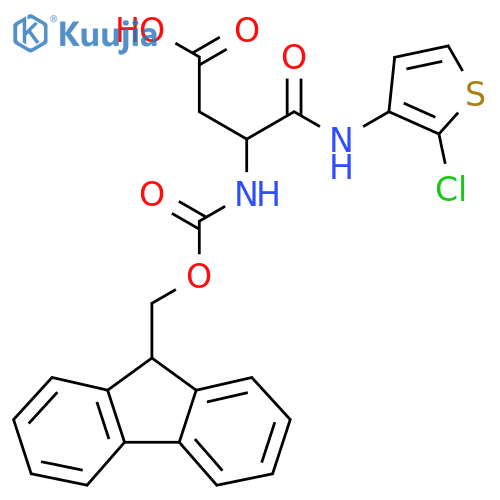

Cas no 2171677-71-5 (3-(2-chlorothiophen-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-(2-chlorothiophen-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(2-chlorothiophen-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid

- EN300-1521960

- 3-[(2-chlorothiophen-3-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

- 2171677-71-5

-

- インチ: 1S/C23H19ClN2O5S/c24-21-18(9-10-32-21)25-22(29)19(11-20(27)28)26-23(30)31-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17,19H,11-12H2,(H,25,29)(H,26,30)(H,27,28)

- InChIKey: SMSJHBZSTQCFIX-UHFFFAOYSA-N

- SMILES: ClC1=C(C=CS1)NC(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

- 精确分子量: 470.0703206g/mol

- 同位素质量: 470.0703206g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 6

- 重原子数量: 32

- 回転可能化学結合数: 8

- 複雑さ: 688

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 4.1

- トポロジー分子極性表面積: 133Ų

3-(2-chlorothiophen-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1521960-2.5g |

3-[(2-chlorothiophen-3-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171677-71-5 | 2.5g |

$6602.0 | 2023-05-23 | ||

| Enamine | EN300-1521960-5.0g |

3-[(2-chlorothiophen-3-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171677-71-5 | 5g |

$9769.0 | 2023-05-23 | ||

| Enamine | EN300-1521960-10.0g |

3-[(2-chlorothiophen-3-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171677-71-5 | 10g |

$14487.0 | 2023-05-23 | ||

| Enamine | EN300-1521960-2500mg |

3-[(2-chlorothiophen-3-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171677-71-5 | 2500mg |

$6602.0 | 2023-09-26 | ||

| Enamine | EN300-1521960-0.05g |

3-[(2-chlorothiophen-3-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171677-71-5 | 0.05g |

$2829.0 | 2023-05-23 | ||

| Enamine | EN300-1521960-0.5g |

3-[(2-chlorothiophen-3-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171677-71-5 | 0.5g |

$3233.0 | 2023-05-23 | ||

| Enamine | EN300-1521960-0.25g |

3-[(2-chlorothiophen-3-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171677-71-5 | 0.25g |

$3099.0 | 2023-05-23 | ||

| Enamine | EN300-1521960-1.0g |

3-[(2-chlorothiophen-3-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171677-71-5 | 1g |

$3368.0 | 2023-05-23 | ||

| Enamine | EN300-1521960-500mg |

3-[(2-chlorothiophen-3-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171677-71-5 | 500mg |

$3233.0 | 2023-09-26 | ||

| Enamine | EN300-1521960-1000mg |

3-[(2-chlorothiophen-3-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171677-71-5 | 1000mg |

$3368.0 | 2023-09-26 |

3-(2-chlorothiophen-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 関連文献

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

2. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306

3-(2-chlorothiophen-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acidに関する追加情報

3-(2-Chlorothiophen-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic Acid: A Comprehensive Overview

3-(2-Chlorothiophen-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is a complex organic compound with the CAS registry number 2171677-71-5. This compound belongs to the class of amino acids, specifically a substituted propanoic acid derivative. Its structure incorporates a thiophene ring, a fluorenylmethoxycarbonyl (Fmoc) group, and a chloro substituent, making it a valuable molecule in various chemical and pharmaceutical applications.

The synthesis of 3-(2-chlorothiophen-3-yl)carbamoyl derivatives has been extensively studied due to their potential as intermediates in drug discovery. The fluorenylmethoxycarbonyl (Fmoc) group is a well-known protecting group in peptide synthesis, which enhances the stability and reactivity of the compound during chemical transformations. Recent advancements in asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives, which are crucial for pharmacological studies.

One of the most significant applications of this compound lies in its role as a building block for constructing bioactive molecules. The presence of the thiophene ring introduces unique electronic properties, making it an attractive moiety for designing ligands in medicinal chemistry. For instance, researchers have explored its use in developing inhibitors for kinase enzymes, which are key targets in cancer therapy.

Recent studies have also highlighted the importance of Fmoc-amino acid derivatives in click chemistry and modular assembly strategies. These approaches allow for rapid construction of complex molecules by combining pre-synthesized building blocks. The chlorothiophene moiety has been shown to enhance the bioavailability and pharmacokinetic profiles of certain drugs, making it an essential component in drug design.

In terms of structural characterization, modern analytical techniques such as NMR spectroscopy and mass spectrometry have provided detailed insights into the molecular architecture of this compound. High-resolution mass spectrometry (HRMS) has confirmed its molecular formula as C20H18ClN2O4S, with a molecular weight of 445.8 g/mol. These data are critical for ensuring the purity and identity of the compound during quality control processes.

The development of efficient synthetic routes for 3-(2-chlorothiophen-3-yl)carbamoyl derivatives has been a focal point of recent research. For example, transition-metal-catalyzed coupling reactions have been employed to construct the thiophene-containing fragment with high regioselectivity. These methods not only improve yield but also reduce reaction times, making them more suitable for large-scale production.

Beyond its chemical synthesis, this compound has found applications in materials science. The incorporation of fluorenylmethoxycarbonyl (Fmoc) groups into polymeric materials has been investigated for their potential use in drug delivery systems. The ability to tune the physical and chemical properties of these materials through precise control over the substituents offers exciting possibilities for future innovations.

In conclusion, 3-(2-chlorothiophen-3-yl)carbamoyl-3-{(9H-fluoren-9-yl)methoxycarbonylamino}propanoic acid is a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with advancements in synthetic methodologies and analytical techniques, positions it as a valuable tool in contemporary research and development efforts.

2171677-71-5 (3-(2-chlorothiophen-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid) Related Products

- 205518-89-4(2-Ethylpyrimidine-5-carbaldehyde)

- 20884-63-3(2-(isopropylsulfonyl)benzoic Acid)

- 1794756-43-6(N-Nitroso-N-methyl-N-dodecylamine-d5)

- 1225734-71-3(3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid)

- 1049476-57-4(N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide)

- 2418681-85-1((3-Formyl-5-iodo-2-methylphenyl)methanesulfonyl chloride)

- 2092111-40-3(1-(4-methoxy-3-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 2168216-73-5(9-(methoxymethyl)-3,3-dimethyl-2,6-dioxa-10-azaspiro4.5decane)

- 2308478-77-3(2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid)

- 62370-44-9(2-(4-Chloroanilino)methylene-1,3-cyclohexanedione)